molecular formula C21H17N5O3S B2523816 2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide CAS No. 2418727-45-2

2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide

Cat. No.: B2523816
CAS No.: 2418727-45-2
M. Wt: 419.46
InChI Key: DGTXRXGGQOLJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . This suggests that they could play a role in cancer therapy, as abnormal activation of FGFR signaling pathways is known to play an essential role in various types of tumors .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, suggesting that these compounds could have potential applications in cancer therapy .

Properties

IUPAC Name

2-hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-3-17(28)24-12-6-7-16(27)14(9-12)20(29)26-21-25-18(11(2)30-21)15-10-23-19-13(15)5-4-8-22-19/h3-10,27H,1H2,2H3,(H,22,23)(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXRXGGQOLJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)NC(=O)C=C)O)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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